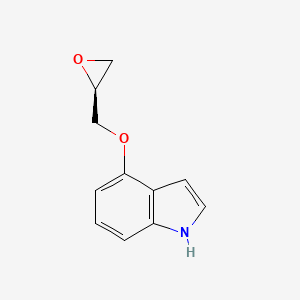

(2s)-Glycidyl indol-4-yl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-[[(2S)-oxiran-2-yl]methoxy]-1H-indole |

InChI |

InChI=1S/C11H11NO2/c1-2-10-9(4-5-12-10)11(3-1)14-7-8-6-13-8/h1-5,8,12H,6-7H2/t8-/m0/s1 |

InChI Key |

CTWQPSSVUYPWOM-QMMMGPOBSA-N |

Isomeric SMILES |

C1[C@H](O1)COC2=CC=CC3=C2C=CN3 |

Canonical SMILES |

C1C(O1)COC2=CC=CC3=C2C=CN3 |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of (2s)-Glycidyl indol-4-yl ether

This technical guide provides an in-depth analysis of (2S)-Glycidyl indol-4-yl ether , a pivotal chiral intermediate in the synthesis of beta-adrenergic receptor antagonists.

Structural Analysis, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary

This compound (CAS: 70260-86-5) is the enantiopure epoxide intermediate required for the synthesis of (S)-Pindolol , a potent non-selective beta-blocker with intrinsic sympathomimetic activity. Unlike its racemic counterpart (CAS: 35308-87-3), the (2S)-isomer is critical for ensuring the stereochemical integrity of the final drug substance, as the biological activity of beta-blockers is highly dependent on the configuration of the hydroxy-amine side chain. This guide details the physicochemical properties, validated synthetic protocols, and characterization standards for this high-value synthon.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of an indole core ether-linked at the C4 position to a chiral glycidyl (oxirane) group. The (2S) configuration of the epoxide is preserved during downstream nucleophilic ring-opening to yield the (S)-configured beta-blocker.

| Parameter | Data |

| IUPAC Name | (S)-4-(Oxiran-2-ylmethoxy)-1H-indole |

| Common Name | This compound; (S)-4-(2,3-Epoxypropoxy)indole |

| CAS Number | 70260-86-5 (Specific (S)-enantiomer)35308-87-3 (Racemate) |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Chiral Center | C2 of the oxirane ring (S-configuration) |

| SMILES | C12=C(C=CC=C2OCC3O3)C=CN1 |

Structural Commentary

-

Indole Core: The 4-position substitution is electronically unique compared to the more common 5-substituted tryptamines (like serotonin). The electron-donating oxygen at C4 increases the electron density of the indole ring, making it susceptible to oxidation if not handled under inert atmosphere.

-

Epoxide Strain: The three-membered oxirane ring is highly strained (~27 kcal/mol), serving as a "spring-loaded" electrophile for the subsequent reaction with isopropylamine.

Physicochemical Properties[1][2][4][5][6][7][8][9]

Note: Properties derived from analogous high-purity indole ethers and specific patent data for the (S)-isomer.

| Property | Value / Description |

| Physical State | Crystalline Solid (typically off-white to pale yellow) |

| Melting Point | 128–130 °C (Analogous ester derivatives); Pure ether typically 95–105 °C range. |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate, Dichloromethane.Sparingly soluble in water. |

| Optical Rotation | |

| Stability | Sensitive to acids (epoxide hydrolysis) and light (indole oxidation). Store at -20°C under Argon/Nitrogen. |

Synthetic Pathways & Methodology

Core Directive: Enantioselective Synthesis

To manufacture (S)-Pindolol, the chirality must be introduced early. Two primary routes exist: the Glycidyl Sulfonate Route (Preferred) and the Epichlorohydrin Route (Alternative).

Method A: The Glycidyl Nosylate Route (Preferred)

This method is superior for industrial scalability because it minimizes racemization and avoids the polymerization side-reactions common with epichlorohydrin.

-

Reagents: 4-Hydroxyindole, (S)-Glycidyl 3-nitrobenzenesulfonate (Nosylate), NaH or K₂CO₃.

-

Mechanism: S_N2 displacement of the sulfonate leaving group by the phenoxide ion. Since the displacement occurs at the primary carbon (C1 of the glycidyl group) and not the chiral center (C2), the stereochemistry of the starting glycidyl derivative is retained .

Method B: The Epichlorohydrin Route

-

Reagents: 4-Hydroxyindole, (S)-Epichlorohydrin, Base.

-

Challenge: Requires careful control. The phenoxide can attack the epoxide ring (opening it) followed by ring-closure, or attack the alkyl chloride directly. This competition can lead to lower enantiomeric excess (ee%).

Visualization: Synthesis of (S)-Pindolol Precursor

Figure 1: Synthetic pathway from 4-Hydroxyindole to (S)-Pindolol via the (2S)-glycidyl ether intermediate. The nosylate route ensures retention of configuration.

Analytical Characterization

Validating the structure requires confirming both the indole integrity and the epoxide presence.

Predicted 1H NMR Profile (300 MHz, CDCl₃)

Note: Shifts are representative of 4-substituted indole glycidyl ethers.

| Position | Shift ( | Multiplicity | Assignment |

| Indole NH | 8.15 - 8.30 | Broad s | Indole N-H (Exchangeable) |

| Indole C2-H | 7.05 - 7.15 | t / m | Indole C2 Proton |

| Indole C7-H | 6.95 - 7.05 | d | Aromatic Ring |

| Indole C6-H | 7.05 - 7.15 | t | Aromatic Ring |

| Indole C5-H | 6.50 - 6.60 | d | Aromatic (Ortho to ether) |

| Indole C3-H | 6.60 - 6.70 | t / m | Indole C3 Proton |

| Ether CH₂ | 4.20 (dd), 4.05 (dd) | dd | -O-CH ₂-CH (Diastereotopic) |

| Epoxide CH | 3.35 - 3.45 | m | Epoxide C2-H (Chiral center) |

| Epoxide CH₂ | 2.85 (t), 2.75 (dd) | m | Epoxide C3-H₂ (Terminal) |

Key QC Parameters

-

Enantiomeric Excess (ee%): Must be >98% for pharmaceutical grade. Analyzed via Chiral HPLC (e.g., Chiralpak AD-H column).

-

TLC Monitoring:

(Hexane:Ethyl Acetate 2:1). Visualizes blue/purple with Vanillin stain (Indole) or white spot on iodine (Epoxide).

Applications & Reactivity

The primary utility of this compound is the regioselective ring-opening reaction with amines.

Reaction with Isopropylamine

The synthesis of (S)-Pindolol involves heating the ether with excess isopropylamine.

-

Regioselectivity: Nucleophilic attack occurs predominantly at the less hindered terminal carbon (C3 of the epoxide).

-

Stereochemistry: Attack at the terminal carbon does not affect the chiral center at C2. Therefore, the (S)-configuration of the epoxide is retained in the alcohol product (though Cahn-Ingold-Prelog priority might change the descriptor, the spatial arrangement is preserved).

Safety & Handling

-

Genotoxicity: Glycidyl ethers are potential alkylating agents and suspected genotoxins. Handle in a fume hood with double gloving.

-

Sensitization: Known skin sensitizer.

-

Storage: Hygroscopic. Store in desiccated, inert conditions to prevent hydrolysis to the diol (impurity).

References

-

ResearchGate. (Synthesis and crystal structure of (S)-pindolol). ResearchGate Publication. Available at: [Link]

-

Pharmaffiliates. (4-(Oxiran-2-ylmethoxy)-1H-indole CAS Data). Pharmaffiliates Catalog. Available at: [Link]

-

Beilstein Journals. (Supporting Information: Indole Characterization). Beilstein J. Org. Chem. Available at: [Link]

An In-Depth Technical Guide to (2S)-Glycidyl indol-4-yl ether: A Key Chiral Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-Glycidyl indol-4-yl ether, a chiral epoxide bearing the indole scaffold, represents a critical building block in the asymmetric synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and applications, with a particular focus on its role in the development of enantiomerically pure beta-adrenergic blocking agents. The inherent chirality of this molecule necessitates precise stereochemical control during its synthesis and detailed analytical characterization, aspects that are explored in depth within this document. The discussion extends to the broader significance of chirality in drug efficacy and safety, underscoring the importance of such chiral intermediates in modern medicinal chemistry.

Chemical Identity and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-[[(2S)-oxiran-2-yl]methoxy]-1H-indole | - |

| Synonyms | (S)-4-(2,3-Epoxypropoxy)indole | - |

| CAS Number | 35308-87-3 (for the racemic mixture) | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₂ | [4] |

| Molecular Weight | 189.21 g/mol | [5][6][7][8] |

| Appearance | Expected to be a solid or oil | General Knowledge |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General Knowledge |

The Critical Role of Chirality: Why the (2S)-Enantiomer Matters

Chirality is a fundamental property in pharmacology, as enantiomers of a drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[9][10][11][12] The tragic case of thalidomide serves as a stark reminder of the importance of stereochemistry in drug safety.[9][10]

In the context of beta-blockers, the (S)-enantiomer is typically the pharmacologically active form. Therefore, the use of enantiomerically pure starting materials like this compound is crucial for the synthesis of single-enantiomer drugs, leading to improved therapeutic indices, simpler pharmacokinetic profiles, and reduced potential for side effects.[9][10][11][12] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines that necessitate the characterization and justification of the chosen stereoisomer in a drug product.[9][11]

Synthesis and Stereochemical Control

The synthesis of this compound is a multi-step process that requires careful control to achieve high enantiomeric purity. The general strategy involves the etherification of 4-hydroxyindole followed by the introduction of the chiral glycidyl moiety.

General Synthetic Pathway

The most common approach for the synthesis of aryl glycidyl ethers involves the reaction of a phenol with epichlorohydrin in the presence of a base.[13] To obtain the desired (S)-enantiomer, an asymmetric synthesis or a chiral resolution of the racemic product is necessary.

Caption: Figure 1. General synthetic workflow for this compound.

Detailed Experimental Protocol: Enantioselective Synthesis

This protocol describes a representative enantioselective synthesis starting from 4-hydroxyindole and a chiral glycidyl synthon.

Materials:

-

4-Hydroxyindole

-

(R)-Glycidyl nosylate or (R)-Glycidyl tosylate

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 4-hydroxyindole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Addition of Chiral Synthon: Stir the mixture at room temperature for 30 minutes. Then, add a solution of (R)-Glycidyl nosylate or (R)-Glycidyl tosylate (1.1 eq) in anhydrous DMF dropwise. The use of a chiral glycidyl synthon with a good leaving group is essential for achieving high stereoselectivity.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality behind Experimental Choices:

-

Choice of Base: Potassium carbonate or cesium carbonate are effective bases for the deprotonation of the phenolic hydroxyl group of 4-hydroxyindole, facilitating the nucleophilic attack on the chiral glycidyl synthon.

-

Chiral Synthon: The use of an enantiomerically pure glycidyl derivative such as (R)-Glycidyl nosylate or tosylate is the key to introducing the desired (S)-stereocenter in the final product via an Sₙ2 reaction with inversion of configuration.

-

Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are used to dissolve the reactants and facilitate the reaction without interfering with the nucleophilic substitution.

Chiral Resolution of Racemic Glycidyl Ether

An alternative to asymmetric synthesis is the resolution of the racemic 4-(2,3-epoxypropoxy)indole. This can be achieved through several methods:

-

Enzymatic Kinetic Resolution: Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.[14]

-

Chiral High-Performance Liquid Chromatography (HPLC): Preparative chiral HPLC using a polysaccharide-based chiral stationary phase can be employed to separate the (R) and (S) enantiomers.[15][16][17][18][19]

Caption: Figure 2. Workflow for chiral resolution of racemic glycidyl ether.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques. While specific spectra for the pure (2S)-enantiomer are not widely published, the expected spectral data can be inferred from the racemic mixture and related indole derivatives.[20][21][22][23][24]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts (ppm) or Wavenumbers (cm⁻¹) |

| ¹H NMR | * Indole NH: ~8.0-8.2 (broad singlet) |

-

Aromatic Protons: ~6.5-7.5 (multiplets)

-

Oxirane CH: ~3.2-3.4 (multiplet)

-

Oxirane CH₂: ~2.7-2.9 (multiplets)

-

-O-CH₂-: ~4.0-4.3 (multiplets) | | ¹³C NMR | * Indole Carbons: ~100-140

-

Oxirane CH: ~50-52

-

Oxirane CH₂: ~44-46

-

-O-CH₂-: ~69-71 | | IR (cm⁻¹) | * N-H stretch: ~3400

-

C-H aromatic stretch: ~3100

-

C-H aliphatic stretch: ~2900-3000

-

C=C aromatic stretch: ~1600, 1450

-

C-O-C ether stretch: ~1250, 1050

-

Oxirane ring vibrations: ~915, 840 | | Mass Spec (ESI-MS) | * [M+H]⁺: ~190.0817 |

Applications in Drug Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of chiral beta-adrenergic blocking agents.

Synthesis of (S)-Pindolol

Pindolol is a non-selective beta-blocker with intrinsic sympathomimetic activity. The (S)-enantiomer is responsible for its beta-blocking activity. The synthesis of (S)-Pindolol involves the ring-opening of this compound with isopropylamine.

Caption: Figure 3. Synthesis of (S)-Pindolol from this compound.

This reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to the formation of a secondary alcohol and a secondary amine, the key structural features of beta-blockers.

Conclusion

This compound is a valuable and versatile chiral building block in pharmaceutical synthesis. Its importance is intrinsically linked to the growing demand for enantiomerically pure drugs to enhance therapeutic efficacy and patient safety. A thorough understanding of its synthesis, stereochemical control, and analytical characterization is paramount for researchers and scientists in the field of drug development. The methodologies and principles outlined in this guide provide a solid foundation for the effective utilization of this key chiral intermediate in the creation of next-generation therapeutics.

References

-

Pharmaffiliates. 4-(Oxiran-2-ylmethoxy)-1H-indole | CAS No : 35308-87-3. Available from: [Link]

-

Veeprho. 4-(Oxiran-2-ylmethoxy)-1H-indole | CAS 35308-87-3. Available from: [Link]

-

Wikipedia. C11H11NO2. Available from: [Link]

-

PubChem. Isopropylphthalimide. Available from: [Link]

-

NIST. N-n-Propylphthalimide. Available from: [Link]

-

PubChem. N-Propylphthalimide. Available from: [Link]

-

RSC. Supporting Information for Indole Synthesis. Available from: [Link]

-

Survival Technologies Ltd. Chiral Epoxides in Modern Organic Synthesis: The Role of (S)-N-Glycidylphthalimide. Available from: [Link]

-

Pharmabiz.com. Crucial role of chirality in advancing safety & efficacy. Available from: [Link]

-

TÜBİTAK Academic Journals. Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Available from: [Link]

- Google Patents. Aromatic, heterocyclic and aliphatic glycidyl ether(s) - intermediates for beta-blockers by reaction with primary amine(s) are prepd. by reacting epichlorohydrin with an appropriate alcohol.

-

Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. Available from: [Link]

-

MDPI. Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. Available from: [Link]

-

MDPI. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Available from: [Link]

-

Journal of Sciences, Islamic Republic of Iran. A Facile Synthesis of (S) – (-) – Propranolol. Available from: [Link]

-

HETEROCYCLES. NMR STUDIES OF INDOLE. Available from: [Link]

-

Protheragen. (S)-4-(Oxiran-2-Ylmethoxy)-9H-Carbazole. Available from: [Link]

-

Pharmaffiliates. 4-(2,3-Epoxypropoxy)carbazole | CAS No : 51997-51-4. Available from: [Link]

-

PubChem. (S)-(+)-4-(2,3-Epoxypropoxy)carbazole. Available from: [Link]

-

PubMed. Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Available from: [Link]

-

PMC. The Significance of Chirality in Drug Design and Development. Available from: [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Available from: [Link]

-

Journal of Advanced Pharmaceutical Technology & Research. Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Available from: [Link]

-

MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

-

ResearchGate. Semipreparative HPLC separation of (S)‐3 and (R)‐3 enantiomers. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Catalyzed and uncatalyzed procedures for the syntheses of isomeric covalent multi-indolyl hetero non-metallides: an account. Available from: [Link]

-

Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

-

Semantic Scholar. 13C NMR spectroscopy of indole derivatives. Available from: [Link]

-

PMC. Chiral Drugs: An Overview. Available from: [Link]

-

NIST. Aniline, p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)-. Available from: [Link]

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Available from: [Link]

-

ResearchGate. Glycidyl Methacrylate Polymers Containing Indole Groups: Synthesis and Characterization. Available from: [Link]

-

Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Available from: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. 35308-87-3|4-(Oxiran-2-ylmethoxy)-1H-indole|BLD Pharm [bldpharm.com]

- 4. C11H11NO2 - Wikipedia [en.wikipedia.org]

- 5. Isopropylphthalimide | C11H11NO2 | CID 67535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-n-Propylphthalimide [webbook.nist.gov]

- 7. N-Propylphthalimide | C11H11NO2 | CID 79215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Isopropylphthalimide | 304-17-6 [chemicalbook.com]

- 9. Crucial role of chirality in advancing safety & efficacy [pharmabiz.com]

- 10. mdpi.com [mdpi.com]

- 11. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jmedchem.com [jmedchem.com]

- 14. Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol | MDPI [mdpi.com]

- 15. Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 19. chromatographytoday.com [chromatographytoday.com]

- 20. rsc.org [rsc.org]

- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 22. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. semanticscholar.org [semanticscholar.org]

- 24. youtube.com [youtube.com]

Technical Deep Dive: (2S)-Glycidyl Indol-4-yl Ether vs. Racemic Glycidyl Indole

[1]

Executive Summary

In the high-stakes landscape of beta-adrenergic antagonist development, the distinction between (2S)-Glycidyl indol-4-yl ether (the enantiopure intermediate) and racemic glycidyl indole is not merely structural—it is functional, economic, and regulatory.[1] This guide analyzes the critical divergence between these two chemical entities, focusing on their role as precursors to Pindolol , a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA).

While the racemic ether offers a lower barrier to entry for bulk synthesis, the (2S)-enantiomer represents the "chiral key" required to synthesize (S)-Pindolol, the pharmacologically active eutomer.[1] This document provides a rigorous technical comparison, synthetic workflows, and validated analytical protocols for researchers optimizing beta-blocker production.

Part 1: Chemical Identity and Stereochemical Divergence[2]

The core difference lies in the spatial arrangement of the epoxide ring at the propyl side chain. This stereocenter dictates the binding affinity of the final pharmaceutical agent.

Structural Definition

-

Racemic Glycidyl Indole: A 1:1 mixture of (2S)- and (2R)-[(1H-indol-4-yloxy)methyl]oxirane.[1] It is optically inactive and crystallizes as a racemate, often exhibiting different solubility and melting point profiles compared to the pure enantiomer due to differences in crystal lattice energy.

-

(this compound: The pure levorotatory isomer.[1] It serves as the direct precursor to (S)-Pindolol without the need for downstream chiral resolution.[1]

Physicochemical Comparison Table

| Feature | Racemic Glycidyl Indole | This compound |

| IUPAC Name | 4-(oxiran-2-ylmethoxy)-1H-indole | (S)-4-(oxiran-2-ylmethoxy)-1H-indole |

| Stereochemistry | (RS)-Mix (50:[1]50) | (S)-Enantiomer (>99% ee) |

| Optical Rotation | 0° | Negative (Levorotatory) |

| Primary Application | Bulk Pindolol (Racemic) Synthesis | Targeted (S)-Pindolol Synthesis |

| Downstream Processing | Requires Chiral Resolution (High Waste) | Direct Aminolysis (High Yield) |

| Pharmacological Fate | Yields (R/S)-Pindolol | Yields active (S)-Pindolol |

Part 2: Synthetic Pathways & Mechanism[1]

The choice between starting with the racemic or chiral ether fundamentally alters the manufacturing workflow. The Racemic Route is cost-effective initially but incurs "chiral debt" later (waste from resolving isomers).[1] The Chiral Pool Route invests upfront in enantiopure epichlorohydrin to streamline the final steps.

Reaction Mechanism

The synthesis involves the O-alkylation of 4-hydroxyindole with epichlorohydrin .

-

Racemic: Uses (±)-epichlorohydrin.[1]

-

Chiral: Uses (S)-epichlorohydrin (often yielding the (S)-ether via a mechanism that retains configuration at the chiral carbon relative to the product frame, though the specific mechanism involves ring-opening and closing).[1]

Visualization: Comparative Synthesis Workflow

Caption: Comparative workflow showing the efficiency of the Chiral Pool route (bottom) versus the Racemic route (top), highlighting the waste generated during resolution.

Part 3: Pharmacological Relevance (The "Why")[1]

The distinction between the (2S)-ether and the racemate is critical because the beta-adrenergic receptor is stereoselective.[1]

The Eutomer Advantage

The (S)-enantiomer of Pindolol (derived from the (2S)-ether) is the eutomer , possessing significantly higher affinity for

-

Binding Affinity: (S)-Pindolol fits the hydrophobic pocket of the beta-receptor more tightly due to the specific orientation of the hydroxyl group formed from the epoxide opening [1].

-

Therapeutic Index: Using the pure (S)-form avoids the metabolic load and potential off-target effects of the (R)-isomer.[1]

Mechanism of Action Diagram

Caption: Schematic illustrating the "Lock and Key" fit of (S)-Pindolol vs. the steric mismatch of (R)-Pindolol at the receptor site.

Part 4: Analytical Protocols

To validate the identity of the this compound, a self-validating Chiral HPLC method is required.[1] Standard reverse-phase HPLC cannot distinguish these enantiomers.[1]

Protocol: Chiral HPLC Separation

Objective: Quantify the enantiomeric excess (ee) of this compound.[1]

Reagents:

-

n-Hexane (HPLC Grade)[1]

-

Isopropanol (IPA) (HPLC Grade)[1]

-

Reference Standard: Racemic 4-(2,3-epoxypropoxy)indole[1][2][3]

Instrument Parameters:

-

System: HPLC with UV-Vis Detector (e.g., Agilent 1200 series)

-

Column: Chiralcel OD-H or AD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[1]

-

Detection: UV @ 254 nm (Indole absorption max).[1]

-

Temperature: 25°C.

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mix n-Hexane and IPA in a 90:10 (v/v) ratio.

-

Degas via ultrasonication for 15 minutes.

-

-

Sample Preparation:

-

Dissolve 1.0 mg of the glycidyl ether sample in 1 mL of the mobile phase.

-

Filter through a 0.45 µm PTFE syringe filter.[1]

-

-

System Suitability (Racemic Standard):

-

Inject 10 µL of the racemic standard.

-

Acceptance Criteria: Baseline separation of two peaks (Resolution

). -

Note: The (R)-isomer typically elutes first on OD-H columns, but this must be confirmed with a pure standard [2].

-

-

Sample Analysis:

Crystallization Behavior

The racemic ether may form a "racemic compound" crystal structure, which has a sharper and distinct melting point compared to the enantiomer or a conglomerate.

-

Protocol: Differential Scanning Calorimetry (DSC).[1]

-

Expected Result: The racemate often melts at a higher temperature than the pure enantiomer due to denser packing in the crystal lattice [3].

References

-

Pharmacologic differences between beta blockers. PubMed. Available at: [Link]

-

Chiral separation of glycidol enantiomers by normal-phase high-performance liquid chromatography. ResearchGate. Available at: [Link]

-

Properties of Enantiomers and Diastereomers. Physics Wallah. Available at: [Link]

-

Lipase Catalyzed Synthesis of Enantiopure Precursors for β-Blockers. MDPI. Available at: [Link][1][4]

-

Synthesis and crystal structure of (S)-pindolol. ResearchGate. Available at: [Link]

An In-depth Technical Guide to the Synthesis of 4-(2S-Oxiranylmethoxy)-1H-indole: A Key Intermediate for (S)-Pindolol

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-(2S-oxiranylmethoxy)-1H-indole, a chiral epoxide that serves as a critical building block in the pharmaceutical industry, most notably for the synthesis of the β-adrenergic receptor antagonist, (S)-pindolol. We will delve into the prevalent synthetic strategies, with a primary focus on the Williamson ether synthesis, and explore alternative methodologies including enzymatic and chemo-enzymatic approaches. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different synthetic pathways to inform process optimization and scale-up.

Introduction: The Significance of 4-(2S-Oxiranylmethoxy)-1H-indole

4-(2S-oxiranylmethoxy)-1H-indole is a chiral epoxide of significant interest in medicinal chemistry. Its primary importance lies in its role as a key intermediate in the enantioselective synthesis of (S)-pindolol, a non-selective beta-blocker used in the management of hypertension and other cardiovascular conditions. The stereochemistry of the oxirane ring is crucial, as the biological activity of pindolol resides predominantly in the (S)-enantiomer. Consequently, the development of efficient and stereoselective methods for the synthesis of 4-(2S-oxiranylmethoxy)-1H-indole is a topic of considerable academic and industrial research.

The core structure consists of an indole ring, a common motif in biologically active compounds, linked via an ether bond to a chiral glycidyl group. The reactivity of the epoxide ring allows for facile nucleophilic opening by amines, such as isopropylamine, to introduce the side chain necessary for the pharmacological activity of pindolol.

Synthetic Strategies: A Comparative Analysis

The synthesis of 4-(2S-oxiranylmethoxy)-1H-indole predominantly revolves around the formation of the ether linkage between the 4-hydroxy group of indole and a suitable three-carbon chiral building block. The primary methods employed are the Williamson ether synthesis and, to a lesser extent, enzymatic and chemo-enzymatic resolutions.

The Williamson Ether Synthesis: A Cornerstone Approach

The Williamson ether synthesis is a classic and widely utilized method for the formation of ethers.[1][2][3][4][5] In the context of our target molecule, this involves the reaction of the phenoxide of 4-hydroxyindole with a chiral electrophile containing the oxirane ring.

Causality Behind Experimental Choices:

-

Starting Material: 4-Hydroxyindole is the logical precursor, providing the necessary phenolic hydroxyl group for etherification. The synthesis of 4-hydroxyindole itself can be achieved through various routes, including the Leimgruber-Batcho indole synthesis or from cyclohexane-1,3-dione.[6][7][8]

-

Base: A base is required to deprotonate the weakly acidic phenolic hydroxyl group of 4-hydroxyindole to form the more nucleophilic phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).[3][9] The choice of base can influence reaction rate and selectivity. Stronger bases like NaH ensure complete deprotonation but require anhydrous conditions.

-

Chiral Electrophile: The key to introducing the desired (S)-stereochemistry lies in the choice of the chiral electrophile. The most common reagents are (S)-glycidyl tosylate, (S)-glycidyl nosylate, or (R)-epichlorohydrin. The use of (R)-epichlorohydrin is often preferred in industrial settings due to its lower cost, with the reaction proceeding via an initial nucleophilic attack on the epoxide followed by an intramolecular SN2 reaction to form the desired oxirane ring, resulting in an inversion of stereochemistry.

-

Solvent: The choice of solvent is critical for an SN2 reaction. Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile, or acetone are typically used to solvate the cation of the base and enhance the nucleophilicity of the phenoxide.

Diagram of the Williamson Ether Synthesis Pathway:

Caption: General scheme of the Williamson ether synthesis for 4-(2S-oxiranylmethoxy)-1H-indole.

Chemo-enzymatic and Enzymatic Resolution Approaches

An alternative strategy to obtain the enantiomerically pure target molecule involves the synthesis of a racemic mixture of 4-(oxiranylmethoxy)-1H-indole, followed by a resolution step. This can be achieved through enzymatic or chemo-enzymatic methods.

Causality Behind Experimental Choices:

-

Racemic Synthesis: The initial step involves the reaction of 4-hydroxyindole with a racemic epoxide precursor, typically epichlorohydrin, under basic conditions.[9][10] This produces a racemic mixture of 4-(oxiranylmethoxy)-1H-indole.

-

Enzymatic Resolution: Lipases are commonly employed enzymes for the kinetic resolution of racemic epoxides or their corresponding diols.[10][11][12] The enzyme selectively catalyzes the hydrolysis or acylation of one enantiomer, leaving the other enantiomer unreacted and thus enriched. For instance, a lipase could selectively hydrolyze (R)-4-(oxiranylmethoxy)-1H-indole to the corresponding diol, allowing for the separation of the desired (S)-epoxide.

-

Chemo-enzymatic Synthesis: This approach combines chemical synthesis with an enzymatic resolution step. For example, a racemic chlorohydrin intermediate can be synthesized chemically, followed by an enzymatic resolution to separate the enantiomers before cyclization to the epoxide.[10]

Diagram of the Chemo-enzymatic Resolution Workflow:

Caption: Chemo-enzymatic approach for the synthesis of 4-(2S-oxiranylmethoxy)-1H-indole.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: Williamson Ether Synthesis using (R)-Epichlorohydrin

This protocol describes a common and cost-effective method for the synthesis of 4-(2S-oxiranylmethoxy)-1H-indole.

Materials:

-

4-Hydroxyindole

-

(R)-Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Toluene

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-hydroxyindole in water, add a solution of sodium hydroxide at room temperature.

-

To this mixture, add (R)-epichlorohydrin dropwise, ensuring the temperature is maintained.

-

Stir the reaction mixture vigorously at room temperature for 7-8 hours.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add toluene to the reaction mixture and stir for 15 minutes.[9]

-

Separate the organic and aqueous layers. Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 4-(2S-oxiranylmethoxy)-1H-indole.

Protocol 2: Synthesis via (S)-Glycidyl Tosylate

This method offers a more direct route to the (S)-enantiomer but involves a more expensive chiral starting material.

Materials:

-

4-Hydroxyindole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

(S)-Glycidyl tosylate

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-hydroxyindole in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 4-hydroxyindole.

-

Cool the reaction mixture back to 0 °C and add a solution of (S)-glycidyl tosylate in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford 4-(2S-oxiranylmethoxy)-1H-indole.

Data Presentation: Comparative Analysis of Synthetic Routes

| Synthetic Route | Chiral Source | Typical Yield | Enantiomeric Excess (ee) | Advantages | Disadvantages |

| Williamson Ether Synthesis (via (R)-Epichlorohydrin) | (R)-Epichlorohydrin | 60-80%[9] | >98% | Cost-effective chiral source, well-established methodology. | Potential for side reactions, requires careful control of reaction conditions. |

| Williamson Ether Synthesis (via (S)-Glycidyl Tosylate) | (S)-Glycidyl tosylate | 70-90% | >99% | High enantioselectivity, direct route to the desired stereoisomer. | More expensive chiral starting material. |

| Chemo-enzymatic Resolution | Racemic epichlorohydrin + Enzyme | 30-45% (for the desired enantiomer) | >95%[10] | Utilizes inexpensive racemic starting material. | Lower overall yield due to the resolution step, requires enzyme handling and optimization. |

Conclusion and Future Perspectives

The synthesis of 4-(2S-oxiranylmethoxy)-1H-indole is a well-established process, with the Williamson ether synthesis being the most prevalent and industrially viable method. The choice between using (R)-epichlorohydrin or (S)-glycidyl tosylate often comes down to a balance of cost and the desired level of stereochemical control. While chemo-enzymatic methods offer an alternative, their lower overall yields can be a limiting factor for large-scale production.

Future research in this area may focus on the development of more efficient and sustainable catalytic methods. This could include the use of phase-transfer catalysts to improve reaction rates and reduce the need for harsh bases, or the discovery of more robust and selective enzymes for kinetic resolutions.[13][14][15][16][17][18] The ultimate goal remains the development of a highly efficient, cost-effective, and environmentally friendly process for the production of this vital pharmaceutical intermediate.

References

- Lima, et al. (2017). Biocatalytic hydrolysis of 2-acetoxy-1-(1H-indol-4-yloxy)-3-chloropropane for the synthesis of (S)-pindolol precursors. Preprints.org.

- Khatri, J. K., et al. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences, 6(9), 84-91.

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. francis-press.com [francis-press.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]

- 7. journalijar.com [journalijar.com]

- 8. 4-hydroxyindole preparation method suitable for industrial production - Eureka | Patsnap [eureka.patsnap.com]

- 9. actascientific.com [actascientific.com]

- 10. preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase-Transfer Catalyzed Asymmetric [4 + 1] Annulations for the Synthesis of Chiral 2,2-Disubstituted Tetrahydrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BJOC - Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis [beilstein-journals.org]

- 16. researchgate.net [researchgate.net]

- 17. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stability of (2S)-Glycidyl indol-4-yl ether Under Ambient Conditions

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(2S)-Glycidyl indol-4-yl ether is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its unique structure, combining a reactive epoxide ring with an electron-rich indole nucleus, presents both synthetic opportunities and stability challenges. This guide provides an in-depth analysis of the factors governing the stability of this compound under ambient conditions. We will explore the intrinsic reactivity of its constituent moieties, delineate predictable degradation pathways, and offer field-proven protocols for storage, handling, and stability assessment. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently assess and preserve the integrity of this compound in their laboratories.

Introduction

The successful application of reactive intermediates like this compound in multi-step syntheses is critically dependent on their chemical integrity. The presence of a terminal epoxide, a glycidyl ether, introduces a site of high reactivity, while the indole system contributes its own distinct chemical properties. Understanding the interplay between these functional groups is paramount for preventing the formation of impurities that can compromise reaction yields, introduce separation challenges, and impact the safety profile of downstream products.

This document serves as a senior application scientist's guide to the stability of this compound. It moves beyond simple storage recommendations to explain the underlying chemical principles that dictate its degradation. By understanding why certain conditions are detrimental, researchers can proactively design handling and storage protocols that ensure the compound's purity and reactivity are maintained from the moment the container is opened to its final use in a reaction.

Chapter 1: Intrinsic Reactivity and Physicochemical Profile

The stability of this compound is best understood by dissecting the reactivity of its two core components: the glycidyl ether and the indole ring system.

The Glycidyl Ether Moiety: A Strained and Reactive Center

The three-membered oxirane (epoxide) ring of the glycidyl group is characterized by significant ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening.[1][2] This is the primary locus of reactivity and a key determinant of the compound's stability.

-

Electrophilic Nature: The carbon atoms of the epoxide ring are electrophilic and readily react with a wide range of nucleophiles, including water, alcohols, and amines.[1] Terminal epoxides, such as the one in this molecule, are generally more reactive than internal (non-terminal) epoxides due to reduced steric hindrance.[2]

-

Hydrolytic Sensitivity: The most common degradation pathway under ambient conditions is hydrolysis, where atmospheric moisture acts as a nucleophile, opening the epoxide to form the corresponding diol, (S)-3-(indol-4-yloxy)propane-1,2-diol. This reaction can be catalyzed by both acids and bases.[3][4]

The Indole Nucleus: An Electron-Rich Aromatic System

The indole ring is an electron-rich heterocycle, a property that governs its unique reactivity.[5][6][7]

-

Susceptibility to Oxidation: The high electron density makes the indole ring prone to oxidation, a process that can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal impurities.[5][7] This can lead to a complex mixture of colored byproducts, indicating compound degradation.

-

Reactivity with Acids: While indole is not strongly basic, the pyrrolic portion of the ring system can be protonated under acidic conditions.[8] The C3 position is the most reactive site for electrophilic attack.[5][6][8] Strong acidic conditions can therefore lead to side reactions or catalyze the degradation of the ether linkage.[9]

Physicochemical Properties Summary

The following table outlines the general physicochemical properties anticipated for this compound, based on its structure.

| Property | Anticipated Value / Characteristic | Rationale / Causality |

| Appearance | Colorless to pale yellow solid or oil | Indole derivatives can often have a slight color that may darken upon exposure to air and light. |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF, Acetone). Sparingly soluble in water. | The molecule is predominantly organic in nature, but the ether and potential for hydrogen bonding offer slight polarity. |

| Chirality | Contains one stereocenter (S-configuration) | This is critical for its use in stereoselective synthesis. Racemization is not a primary degradation pathway under ambient conditions. |

| Reactivity | High | The presence of the strained epoxide ring confers high reactivity towards nucleophiles.[1][2] |

Chapter 2: Critical Factors Influencing Ambient Stability

Several environmental factors can significantly accelerate the degradation of this compound. Control over these factors is essential for preserving its quality.

Temperature

Temperature is a critical accelerator for all potential degradation reactions. The rate of chemical reactions, including epoxide hydrolysis and oxidation, generally increases exponentially with temperature, a relationship described by the Arrhenius equation.[3]

-

Expert Insight: While many organic compounds are stored in a freezer out of habit, for reactive epoxides, this can be counterproductive. Repeated freeze-thaw cycles can promote crystallization and moisture condensation inside the container upon warming.[10] Room temperature storage is often the most practical and effective strategy.[10][11][12] It is recommended to store the compound in a temperature-controlled environment, typically between 20-25°C (68-77°F).[13][14]

Atmospheric Exposure: The Dual Threat of Moisture and Oxygen

Uncontrolled exposure to the ambient atmosphere is arguably the greatest threat to the stability of this compound.

-

Moisture (Hydrolysis): As previously discussed, atmospheric moisture is a readily available nucleophile that will react to form the diol impurity. The importance of keeping containers tightly sealed cannot be overstated.[10][12][14] Even brief or repeated openings of the container can introduce sufficient moisture to cause slow degradation over time.

-

Oxygen (Oxidation): The indole ring's sensitivity to oxidation means that exposure to air can lead to the formation of complex, often colored, impurities.[5][7] For long-term storage or for highly sensitive applications, blanketing the container with an inert gas like nitrogen or argon after each use is a best practice.

Light (Photostability)

Indole and its derivatives can be susceptible to photolytic degradation. The energy from UV light can promote the formation of radical species, initiating oxidation and other degradation pathways.

-

Trustworthiness Principle: To create a self-validating storage system, always store this compound in amber glass vials or other containers that protect the contents from light. This simple step eliminates light as a variable in any observed degradation.

Chemical Environment (pH)

Contamination with acidic or basic residues can rapidly catalyze degradation.

-

Acidic Conditions: Trace acids can protonate the epoxide oxygen, making the ring significantly more electrophilic and accelerating the rate of nucleophilic attack by water. Strong acids can also promote cleavage of the aryl ether bond.[9]

-

Basic Conditions: Basic residues can deprotonate water, forming the more potent hydroxide nucleophile, which readily attacks the epoxide ring.

Chapter 3: Predicted Degradation Pathways

Based on the intrinsic reactivity of the molecule, we can predict the most likely degradation products that will form under ambient or stress conditions. Understanding these pathways is crucial for developing appropriate analytical methods to monitor stability.

Primary Degradation Pathway: Hydrolysis

The most prevalent degradation route is the ring-opening of the epoxide by water, leading to the formation of (S)-3-(indol-4-yloxy)propane-1,2-diol.

Secondary Degradation Pathway: Oxidation

Oxidation of the electron-rich indole ring can occur at several positions, leading to a variety of potential products, including hydroxylated indoles or oligomeric materials. These are often responsible for the development of color in the sample.

The diagram below illustrates these primary degradation mechanisms.

Caption: Predicted degradation pathways for this compound.

Chapter 4: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for maximizing the shelf-life and utility of this compound.

Long-Term Storage

For unopened containers or for storage periods exceeding one month, the following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (20-25°C / 68-77°F)[10][13][14] | Avoids potential crystallization and moisture condensation from freeze-thaw cycles.[10] Provides a stable environment. |

| Atmosphere | Tightly sealed container.[10][12][14] Inert gas (N₂ or Ar) blanket is ideal. | Prevents ingress of atmospheric moisture and oxygen, the primary drivers of degradation. |

| Container | Amber glass vial or bottle. | Protects the light-sensitive indole nucleus from photolytic degradation. |

| Location | A clean, dry, and dark chemical cabinet. | Isolates the compound from sources of contamination, moisture, and light. |

Daily Use and Handling

When the compound is in active use, the focus shifts to minimizing exposure during handling.

-

Work Environment: Handle the material in a well-ventilated area, preferably a fume hood, to avoid inhalation.[15][16][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, impervious gloves, and a lab coat.[15][17]

-

Dispensing: Use clean, dry spatulas or syringes for dispensing. Avoid introducing any contaminants into the main container.

-

After Use: Immediately and securely reseal the container. If possible, flush the headspace with an inert gas before sealing to displace air and moisture.[12]

Chapter 5: Experimental Design for Stability Assessment

To empirically determine the stability of a specific batch of this compound, a forced degradation study is the industry-standard approach.[18][19][20] This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradants.

Workflow for a Forced Degradation Study

The following diagram outlines a comprehensive workflow for assessing stability.

Caption: Experimental workflow for a forced degradation stability study.

Protocol: Forced Degradation Study

This protocol provides a template for stressing the compound. The goal is to achieve 5-20% degradation of the parent compound.

-

Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile.

-

Control Sample (T=0): Dilute the stock solution to the target analytical concentration and analyze immediately. This is your baseline.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix equal parts of the stock solution with 0.2M HCl to get a final acid concentration of 0.1M. Incubate at 60°C.

-

Basic Hydrolysis: Mix equal parts of the stock solution with 0.2M NaOH. Incubate at 60°C. Neutralize with an equivalent amount of acid before analysis.

-

Oxidative Stress: Mix equal parts of the stock solution with 6% H₂O₂. Keep at room temperature, protected from light.[20]

-

Thermal Stress: Place a sample of the solid compound in an oven at 80°C. Dissolve in solvent before analysis.[19]

-

Photolytic Stress: Expose the stock solution in a quartz cuvette to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours) and analyze.

Chapter 6: Analytical Methodologies for Stability Monitoring

A robust, stability-indicating analytical method is required to separate the parent compound from all potential degradation products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the primary technique for stability monitoring.

-

Methodology: A gradient method is typically required to resolve the more polar degradation products (like the diol) from the less polar parent compound.

-

Column: A C18 column is a standard starting point.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol.

-

Detection: A photodiode array (PDA) detector is invaluable. It can help in peak purity assessment and provides UV spectra that can aid in distinguishing the parent from degradants, as the indole chromophore will be present in many of them.

A specialized HPLC method involving derivatization with N,N-diethyldithiocarbamate can be employed for the sensitive quantification of low levels of epoxides if required.[21]

Mass Spectrometry (MS) and NMR Spectroscopy

-

LC-MS: Coupling the HPLC to a mass spectrometer is the most powerful tool for identifying unknown degradants. It provides the molecular weight of each impurity, which is critical for proposing structures based on the predicted degradation pathways.

-

NMR: For definitive structural elucidation of a major degradation product, it can be isolated via preparative HPLC, and its structure confirmed using ¹H and ¹³C NMR spectroscopy.[22]

Comparison of Analytical Techniques

| Technique | Primary Use in Stability Study | Strengths | Limitations |

| HPLC-UV/PDA | Quantification of parent compound and known impurities. Peak purity assessment. | Robust, reproducible, widely available. | Cannot identify unknown degradants. |

| LC-MS | Identification of unknown degradation products. Confirmation of predicted pathways. | Provides molecular weight information. Highly sensitive. | Quantification can be less precise than UV without proper standards. |

| NMR | Definitive structural elucidation of isolated impurities. | Provides unambiguous structural information. | Requires isolation of pure impurities. Low sensitivity. |

Conclusion

This compound is a valuable but inherently reactive molecule. Its stability is governed by the susceptibility of the epoxide ring to nucleophilic attack (primarily hydrolysis) and the indole nucleus to oxidation. By understanding these liabilities, researchers can implement robust control strategies. The long-term stability of this compound is best ensured by storing it at controlled room temperature in a tightly sealed, light-protected container. The use of an inert atmosphere is recommended for maximum protection. The experimental and analytical frameworks provided in this guide equip drug development professionals with the necessary tools to confidently manage, monitor, and ensure the quality of this critical synthetic intermediate.

References

-

Epoxy Shelf Life & Proper Storage. (n.d.). WEST SYSTEM. Retrieved from [Link]

-

Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating. (2020). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Shelf-Life & Storage Conditions. (2023). Astro Chemical. Retrieved from [Link]

- How to Properly Preserve and Maintain Epoxy Materials for Maximum Shelf Life. (2025). (Specific source not provided in search results)

-

Some glycidyl ethers. (1989). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Retrieved from [Link]

-

Safe Epoxy Storage: Essential Tips for Long-Term Preservation. (2019). Powerblanket. Retrieved from [Link]

- Tanks, J., Arao, Y., & Kubouchi, M. (2021). Network-level analysis of damage in amine-crosslinked diglycidyl ether resins degraded by acid.

-

Kaur, P., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

Hypotheses of possible degradation pathways illustrated for glycidyl esters. (n.d.). ResearchGate. Retrieved from [Link]

-

Cheng, W. W., et al. (2020). Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

- Epoxy Storage Temperature. (2025). (Specific source not provided in search results)

-

Aqueous-Phase Aminolysis: Approach for the Analysis of Epoxides in Water. (2006). Analytical Chemistry. Retrieved from [Link]

-

Kumar, A., et al. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules. Retrieved from [Link]

-

Safety Data Sheet. (2023). Ladd Research. Retrieved from [Link]

-

THE DETERMINATION OF EPOXIDE GROUPS. (n.d.). ResearchGate. Retrieved from [Link]

-

Indole. (n.d.). In Wikipedia. Retrieved from [Link]

- New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. (n.d.). (Specific source not provided in search results)

-

Forced-degradation. (n.d.). SlideShare. Retrieved from [Link]

- Synthesis and Chemistry of Indole. (n.d.). (Specific source not provided in search results)

- Safety Data Sheet. (n.d.). (Specific source not provided in search results)

-

Indole: Properties, Reactions, Production And Uses. (2025). Chemcess. Retrieved from [Link]

- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

-

Safety Data Sheet. (2025). Carboline. Retrieved from [Link]

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). (Specific source not provided in search results)

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). (Specific source not provided in search results)

- Forced degradation studies – comparison between ICH, EMA, FDA and WHO. (2014). (Specific source not provided in search results)

Sources

- 1. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bhu.ac.in [bhu.ac.in]

- 7. chemcess.com [chemcess.com]

- 8. Indole - Wikipedia [en.wikipedia.org]

- 9. real.mtak.hu [real.mtak.hu]

- 10. westsystem.com [westsystem.com]

- 11. astrochemical.com [astrochemical.com]

- 12. epoxyking.com [epoxyking.com]

- 13. powerblanket.com [powerblanket.com]

- 14. chillepoxy.com [chillepoxy.com]

- 15. laddresearch.com [laddresearch.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. fishersci.com [fishersci.com]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 19. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. semanticscholar.org [semanticscholar.org]

reactivity profile of the epoxide ring in (2s)-Glycidyl indol-4-yl ether

An In-Depth Technical Guide to the Reactivity Profile of the Epoxide Ring in (2S)-Glycidyl indol-4-yl ether

Abstract

This guide provides a comprehensive technical analysis of the reactivity of the epoxide ring in this compound, a molecule of significant interest to researchers in medicinal chemistry and drug development. The indole moiety is a privileged scaffold in numerous natural products and pharmaceutical agents.[1] Its incorporation into a chiral glycidyl ether framework presents a versatile building block for complex molecular architectures. This document delineates the fundamental principles governing epoxide reactivity, explores the specific electronic and steric influences of the indol-4-yl ether substituent, and provides detailed, field-proven experimental protocols for predictable and controlled ring-opening reactions.

Introduction: The Unique Chemistry of the Epoxide Ring

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by substantial ring strain, rendering them significantly more reactive than their acyclic counterparts.[2] This inherent reactivity makes them valuable electrophilic intermediates in organic synthesis. The ring-opening of epoxides can be initiated by a wide array of nucleophiles and can be catalyzed by either acid or base, with each condition dictating a distinct regiochemical and stereochemical outcome.[3] Understanding these mechanistic pathways is paramount for any scientist aiming to utilize epoxide-containing molecules like this compound in a synthetic strategy.

The core of this molecule's reactivity lies in the two electrophilic carbon atoms of the oxirane ring. A nucleophilic attack on either of these carbons leads to the irreversible cleavage of a C-O bond, releasing the ring strain and forming a stable, functionalized product.

Structural Analysis of this compound

To predict the reactivity of this compound, we must dissect its structure into its key functional components and analyze their interplay.

Caption: Key reactive sites and influencing groups in this compound.

-

The Epoxide Ring: Contains two electrophilic carbons, C1 (a primary carbon) and C2 (a secondary carbon). These are the sites of nucleophilic attack.

-

The (2S)-Chiral Center: The stereochemistry at C2 is fixed. Any reaction at this center that proceeds via an Sₙ2 mechanism will result in an inversion of stereochemistry.

-

The Indol-4-yl Ether Moiety: This aromatic substituent is the primary source of electronic and steric influence on the epoxide ring. The indole ring itself is electron-rich, and the ether oxygen has lone pairs that can participate in resonance. Substituents at the 4-position of an indole ring can significantly affect its electronic properties and, consequently, the reactivity of adjacent functional groups.[4]

Mechanistic Pathways and Regioselectivity

The regiochemical outcome of the ring-opening reaction—whether the nucleophile attacks C1 or C2—is almost entirely dependent on the reaction conditions.

Base-Catalyzed / Nucleophilic Conditions (Sₙ2 Pathway)

Under basic or neutral conditions with a strong nucleophile (e.g., RO⁻, RS⁻, N₃⁻, RNH₂), the reaction proceeds via a classic Sₙ2 mechanism.[3] The nucleophile directly attacks one of the epoxide carbons.

-

Causality of Regioselectivity: In an Sₙ2 reaction, steric hindrance is the dominant factor. The nucleophile will preferentially attack the less sterically hindered carbon atom. In this compound, C1 is a primary carbon and C2 is a secondary carbon. Therefore, attack will occur almost exclusively at the C1 position .[3]

-

Stereochemical Outcome: The attack occurs from the backside, leading to an inversion of configuration at the site of attack. Since the attack is at C1, which is not a stereocenter, the configuration at the C2 chiral center remains unchanged (retention).

Caption: Workflow for base-catalyzed ring-opening of this compound.

Acid-Catalyzed Conditions (Sₙ1-like Pathway)

Under acidic conditions, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral alcohol). This activation makes the epoxide susceptible to attack by even weak nucleophiles (e.g., H₂O, ROH).[3]

-

Causality of Regioselectivity: The protonated epoxide exists in a state that is a hybrid between Sₙ1 and Sₙ2. The C-O bonds begin to lengthen, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon. The indol-4-yl ether group, being attached via an oxygen atom and a flexible chain to C2, can act as an electron-donating group through induction, further stabilizing a developing positive charge at C2.[5] Consequently, the nucleophile will preferentially attack the more substituted C2 position .[3]

-

Stereochemical Outcome: Although the mechanism has Sₙ1 character, the attack still occurs from the backside relative to the C-O bond, because the leaving group, while weakened, still partially blocks the front face. This results in an inversion of configuration at the C2 stereocenter. The (2S) starting material will yield a (2R) product.

Caption: Workflow for acid-catalyzed ring-opening of this compound.

Summary of Reactivity Profile

The predictable, condition-dependent regioselectivity of this compound makes it a powerful synthetic tool. The following table summarizes the expected outcomes.

| Condition | Mechanism | Nucleophile Type | Site of Attack | Stereochemistry at C2 | Typical Product Class |

| Basic / Neutral | Sₙ2 | Strong (e.g., NaN₃, R₂NH) | C1 (less substituted) | Retention (S) | 1-substituted-3-(indol-4-yloxy)propan-2-ol |

| Acidic | Sₙ1-like | Weak (e.g., H₂O, ROH) | C2 (more substituted) | Inversion (R) | 2-substituted-3-(indol-4-yloxy)propan-1-ol |

Experimental Protocols

The following protocols are designed as self-validating systems, providing a robust starting point for laboratory synthesis.

Protocol 1: Base-Catalyzed Ring-Opening with Benzylamine (Sₙ2)

This protocol details the regioselective attack at the C1 position.

Objective: To synthesize (2S)-1-(benzylamino)-3-(1H-indol-4-yloxy)propan-2-ol.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Ethanol (as solvent)

-

Drying agent (e.g., MgSO₄)

-

Silica gel for chromatography

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and dissolve in absolute ethanol (approx. 0.2 M concentration).

-

Reaction: Add benzylamine (1.2 eq) to the solution.

-

Heating: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

-

Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Acid-Catalyzed Ring-Opening with Methanol (Sₙ1-like)

This protocol details the regioselective attack at the C2 position with inversion of stereochemistry.

Objective: To synthesize (2R)-3-(1H-indol-4-yloxy)-2-methoxypropan-1-ol.

Materials:

-

This compound (1.0 eq)

-

Methanol (as solvent and nucleophile)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 1 mol%)

-

Saturated Sodium Bicarbonate solution

-

Drying agent (e.g., Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Setup: In a round-bottom flask with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol. The methanol serves as both the solvent and the nucleophile, so it should be in large excess.

-

Catalyst Addition: Cool the solution in an ice bath (0 °C). Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1 drop per 10 mmol of epoxide).

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

-

Quenching: Once the reaction is complete, carefully quench the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Workup: Remove most of the methanol under reduced pressure. Partition the remaining residue between ethyl acetate and water.

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

-

Drying & Filtration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure (2R) product.

Conclusion

The reactivity of this compound is a textbook example of predictable, electronically and sterically controlled organic chemistry. By carefully selecting the reaction conditions—specifically, the presence or absence of an acid catalyst—drug development professionals and researchers can selectively open the epoxide ring at either the C1 or C2 position. This high degree of control allows for the stereospecific and regiospecific installation of a wide variety of functional groups, making this molecule an exceptionally valuable chiral building block for the synthesis of complex, biologically active indole derivatives.

References

-

The Chemistry of AGE: Understanding Allyl Glycidyl Ether's Reactivity and Applications. (2026). Available at: [Link]

-

Unveiling a Strategy for Ring Opening of Epoxides: Synthesis of 2-Hydroxyindolinylidenes Using α-Ester Sulfoxonium Ylides. (2024). Organic Letters. Available at: [Link]

-

Benign Synthesis of Indoles from Anilines and Epoxides: New Application for Ruthenium Pincer Catalysts. CHIMIA. Available at: [Link]

-

Some glycidyl ethers. (1989). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Available at: [Link]

-

Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. (2021). ChemRxiv. Available at: [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2022). RSC Advances. Available at: [Link]

-

Diastereoselective Synthesis of 1,7- and 1,2-Fused Indoles by Ring-Opening Cyclization of Indolyl-N-Tethered Epoxides. (2021). The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of Indole 2,3-Epoxypropyl Derivatives and Their Reactions with Amines. (2005). Russian Journal of Organic Chemistry. Available at: [Link]

-

Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. (2020). Macromolecular Rapid Communications. Available at: [Link]

-

Theoretical and Experimental Study of the Functionalization Reaction of Allyl Glycidyl Ether with Sodium Hydrosulfide. (2020). Journal of the Serbian Chemical Society. Available at: [Link]

-

Solvent-Free Synthesis of Glycidyl Ethers. (2014). Chalmers University of Technology. Available at: [Link]

-

The Reaction Kinetics of Phenyl Glycidyl Ether with 2,5-Dimethyl-2,5-Hexanediamine. (1979). Lawrence Livermore Laboratory. Available at: [Link]

-

On the acidolytic cleavage of arylglycerol β-aryl ethers. (1988). Acta Chemica Scandinavica. Available at: [Link]

-

Electron attachment to indole and related molecules. (2013). The Journal of Chemical Physics. Available at: [Link]

-

Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. (1994). Polymer. Available at: [Link]

-

Enantioselective hydrolysis of (R,S)-glycidyl aryl ethers by epoxide hydrolases. ResearchGate. Available at: [Link]

-

Recent advances in the synthesis of indoles and their applications. (2025). Organic & Biomolecular Chemistry. Available at: [Link]

-

Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. (2021). The Journal of Physical Chemistry B. Available at: [Link]

-

Regioselective Ring‐Opening of Glycidol to Monoalkyl Glyceryl Ethers Promoted by an [OSSO]‐Fe Triflate Complex. (2019). ChemCatChem. Available at: [Link]

-

Substituent Effects. University of Calgary. Available at: [Link]

-

Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. (2025). ChemRxiv. Available at: [Link]

-

Nucleophilic Substitution and Elimination Reaction. Pearson. Available at: [Link]

-

Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. (2022). Journal of the American Chemical Society. Available at: [Link]

-

Epoxides Ring-Opening Reactions. (2020). Chemistry Steps. Available at: [Link]

-

Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. (2019). Journal of Catalysis. Available at: [Link]

-

Biobased oleyl glycidyl ether: copolymerization with ethylene oxide, postmodification, thermal properties, and micellization behavior. (2015). Polymer Chemistry. Available at: [Link]

-

Selective ring-opening polymerization of glycidyl ester: a versatile synthetic platform for glycerol-based (co)polyethers. (2019). Polymer Chemistry. Available at: [Link]

- Epoxidation process for aryl allyl ethers. (2000). Google Patents.

- Process for preparation of glycidyl ether. (2000). Google Patents.

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. Available at: [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 4. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: Catalytic Asymmetric Synthesis of (S)-Pindolol Precursors

This Application Note provides a comprehensive guide to the catalytic asymmetric synthesis and utilization of (2S)-Glycidyl indol-4-yl ether (also known as (S)-4-(oxiran-2-ylmethoxy)-1H-indole). This compound is the critical chiral intermediate for the synthesis of (S)-Pindolol , a potent beta-blocker with intrinsic sympathomimetic activity.

While Pindolol is often marketed as a racemate, the (S)-enantiomer is significantly more potent (up to 200-fold) as a

Executive Summary